Nucleophilic Reactivity Advantage at the 4-Position vs. Triphenylpyrylium
In a direct head-to-head kinetic study under identical conditions, the rate constant for methoxide ion addition at the 4-position of 2,6-diphenylpyrylium (4-H) exceeds that of 2,4,6-triphenylpyrylium (4-Ph) by a factor of approximately 175 based on raw rate constants (k₄ = 11.0 M⁻¹ s⁻¹ vs. 0.063 M⁻¹ s⁻¹) or 239 when corrected for statistical factors [1]. The intermediate 4-methoxy analog (k₄ = 0.315 M⁻¹ s⁻¹) confirms a graded substituent effect following the order H ≫ OCH₃ > Ph for ipso reactivity. This difference is mechanistically attributed to ground-state stabilization of the triphenyl-substituted cation by 4-phenyl conjugation, which raises the activation barrier for nucleophilic attack. The equilibrium constants follow the same trend, ruling out a purely steric origin [1].
| Evidence Dimension | Second-order rate constant for 4H-adduct formation with methoxide ion (k₄) |
|---|---|
| Target Compound Data | k₄ = 1100 × 10⁻² M⁻¹ s⁻¹ (i.e., 11.0 M⁻¹ s⁻¹) for 2,6-diphenylpyrylium (4-H); equilibrium constant K = 5.05 M⁻¹ |
| Comparator Or Baseline | k₄ = 6.3 × 10⁻² M⁻¹ s⁻¹ (i.e., 0.063 M⁻¹ s⁻¹) for 2,4,6-triphenylpyrylium (4-Ph); k₄ = 31.5 × 10⁻² M⁻¹ s⁻¹ for 4-methoxy-2,6-diphenylpyrylium; equilibrium constant K = 594 M⁻¹ for 4-Ph |
| Quantified Difference | H/Ph rate ratio = 175 (uncorrected) or 239 (statistically corrected); approximately two orders of magnitude faster for the 4-unsubstituted compound |
| Conditions | Methanol solvent, 25 °C, stopped-flow technique, triethylamine/triethylammonium buffer system, methoxide concentration 10⁻⁴–10⁻³ M [1] |
Why This Matters
For synthetic chemists seeking to install substituents at the 4-position via nucleophilic pathways, 2,6-diphenylpyrylium tetrafluoroborate offers a reaction rate two orders of magnitude faster than TPT, enabling shorter reaction times, lower reagent excess, or reactions that are kinetically inaccessible with the trisubstituted analog.
- [1] Doddi, G.; Illuminati, G.; Insam, N.; Stegel, F. Positional Selectivity and Heteroatom Effect in the Reaction of 2,4,6-Triphenylpyrylium and 2,4,6-Triphenylthiopyrylium Ions with Methoxide Ion. J. Org. Chem. 1982, 47 (6), 960–962. Table II and text. DOI: 10.1021/jo00345a005. View Source
